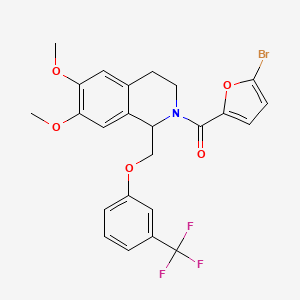
3-(4-chlorophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our protagonist is a heterocyclic compound with a mouthful of a name. Let’s dissect it:
Core Structure: It features a ring system, which combines a benzene ring with an oxadiazole ring.
Substituents: The compound bears a group and an (C2H5O) side chain.
Stereochemistry: It’s a compound, meaning it has reduced double bonds and is saturated.
Preparation Methods
Synthetic Routes:
Formylation: Starting from 4-chloroaniline, formylation at the 4th position yields the key intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl glyoxalate to form the benzoxadiazocine ring.
Thionation: Finally, thionation (replacement of oxygen with sulfur) at the oxadiazole nitrogen gives us our target compound.
Formylation: Typically carried out using Vilsmeier reagent (POCl3 and DMF) or formic acid derivatives.
Cyclization: Acidic conditions (e.g., HCl) promote intramolecular cyclization.
Thionation: Reaction with Lawesson’s reagent or other thionating agents.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: It can undergo , , and reactions.
Common Reagents:
Major Products: These depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to understand biological processes.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its benzoxadiazocine scaffold sets it apart.
Similar Compounds: Consider related compounds like 3-(4-chlorophenyl)-1-propanol and explore their properties.
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-16-6-4-5-14-15-11-19(2,24-17(14)16)22(18(25)21-15)13-9-7-12(20)8-10-13/h4-10,15H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
SLRHJGKZUMEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11221406.png)
![N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11221411.png)
![N-(3-methoxypropyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221417.png)

![4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11221432.png)
![2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11221436.png)
![N-(2-chlorobenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221448.png)
![ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11221452.png)



![2-bromo-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221471.png)
![(Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B11221475.png)
![7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221476.png)
